Allyl 2-cyanoacrylate

Description

BenchChem offers high-quality Allyl 2-cyanoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 2-cyanoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

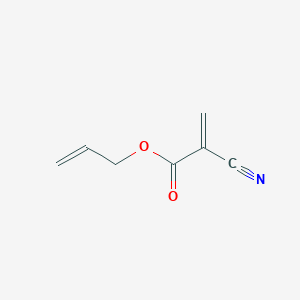

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCZEZQMUWEPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30209-88-2 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30209-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5064625 | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-02-9 | |

| Record name | 2-Propen-1-yl 2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl 2-cyanoacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ3WUR5LXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Knoevenagel Condensation Synthesis of Allyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of allyl 2-cyanoacrylate, a monomer of significant interest for specialty adhesives and biomedical applications. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, and discuss critical parameters for process optimization and safety.

Introduction: The Significance of Allyl 2-Cyanoacrylate

Cyanoacrylates are a class of monomers renowned for their rapid, room-temperature polymerization in the presence of weak bases like moisture, forming strong adhesive bonds.[1][2][3] While commodity cyanoacrylates like ethyl 2-cyanoacrylate are ubiquitous, functionalized variants such as allyl 2-cyanoacrylate offer unique properties. The presence of the allyl group, an unsaturated ester moiety, allows for subsequent crosslinking reactions at elevated temperatures, leading to adhesives with enhanced thermal resistance.[3][4][5] This characteristic makes allyl 2-cyanoacrylate a valuable monomer for high-performance adhesives in demanding applications.

The Knoevenagel condensation is the cornerstone of industrial cyanoacrylate synthesis.[1][6][7] This reaction involves the condensation of an active methylene compound, in this case, allyl cyanoacetate, with an aldehyde, typically formaldehyde, catalyzed by a base.[8][9] While the fundamental reaction is well-established, achieving high purity and yield requires a nuanced understanding of the reaction mechanism and careful control of experimental conditions.

Mechanistic Insights into the Knoevenagel Condensation

The Knoevenagel condensation for allyl 2-cyanoacrylate synthesis proceeds through a series of well-defined steps. A grasp of this mechanism is paramount for troubleshooting and optimizing the reaction.

The reaction is initiated by a base, which deprotonates the α-carbon of allyl cyanoacetate, an active methylene compound, to form a resonance-stabilized carbanion.[8][9] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the final product, allyl 2-cyanoacrylate, and regenerates the basic catalyst.[8]

A critical aspect of industrial cyanoacrylate production is that the highly reactive monomer polymerizes in situ under the basic reaction conditions.[7] This results in the formation of a low molecular weight prepolymer. To obtain the monomer, this prepolymer is then subjected to a high-temperature "cracking" or depolymerization step under reduced pressure, which breaks the polymer back down into the volatile monomer that can be collected by distillation.[6][7]

Caption: Generalized mechanism of Knoevenagel condensation for cyanoacrylate synthesis.

Process Optimization: Key Parameters and Their Impact

The successful synthesis of high-purity allyl 2-cyanoacrylate hinges on the careful control of several key reaction parameters.

| Parameter | Impact on Reaction | Rationale |

| Catalyst | The choice and concentration of the base catalyst are critical. Weak bases like piperidine are commonly used to avoid self-condensation of the aldehyde.[9] More recently, catalysts like diisopropylethylammonium acetate (DIPEAc) have been shown to provide high yields with shorter reaction times.[10][11][12] | The catalyst must be basic enough to deprotonate the active methylene compound but not so strong as to promote side reactions. |

| Temperature | The initial condensation is typically carried out at reflux to facilitate the removal of water via azeotropic distillation.[7] The subsequent depolymerization requires high temperatures (150-200°C) to "crack" the prepolymer.[6] | Precise temperature control is essential to drive the reaction to completion and efficiently depolymerize the prepolymer without degradation. |

| Pressure | The depolymerization step is performed under reduced pressure to facilitate the distillation of the volatile monomer.[6][7] | Lowering the pressure reduces the boiling point of the monomer, allowing it to be distilled at a lower temperature, which minimizes thermal degradation. |

| Inhibitors | Both anionic and radical polymerization inhibitors are crucial during the final purification by distillation to prevent premature polymerization of the monomer.[13][14] Anionic inhibitors (e.g., phosphorus pentoxide, p-toluenesulfonic acid) and radical inhibitors (e.g., hydroquinone) are typically used.[13][14] | These inhibitors stabilize the highly reactive monomer, ensuring a safe and efficient purification process. |

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale synthesis of allyl 2-cyanoacrylate. Safety is paramount; this procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

-

Allyl cyanoacetate

-

Paraformaldehyde

-

Piperidine (catalyst)

-

Toluene (solvent for azeotropic water removal)

-

Phosphorus pentoxide (anionic polymerization inhibitor)

-

Hydroquinone (radical polymerization inhibitor)

Experimental Workflow

Caption: Experimental workflow for the synthesis of allyl 2-cyanoacrylate.

Detailed Procedure

-

Condensation/Polymerization: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine allyl cyanoacetate, paraformaldehyde, a catalytic amount of piperidine, and toluene.

-

Heat the mixture to reflux. Water produced during the condensation will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Depolymerization: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude prepolymer.

-

Add anionic (phosphorus pentoxide) and radical (hydroquinone) polymerization inhibitors to the prepolymer.

-

Set up a distillation apparatus for vacuum distillation. Heat the flask containing the prepolymer to 150-200°C under a high vacuum.

-

Purification: The prepolymer will "crack," and the volatile allyl 2-cyanoacrylate monomer will distill over. Collect the purified monomer in a receiving flask containing a small amount of polymerization inhibitor.

Characterization

The identity and purity of the synthesized allyl 2-cyanoacrylate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=C, C≡N, C=O).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any potential impurities.

Safety Considerations: Handling Cyanoacrylates and Reagents

-

Cyanoacrylates: These monomers are strong irritants to the skin, eyes, and respiratory system.[15][16] They can bond skin and eyelids in seconds.[17] Always handle in a well-ventilated area and wear appropriate gloves and safety glasses.[18]

-

Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle with extreme caution in a fume hood.

-

Piperidine: A flammable and corrosive liquid. Avoid contact with skin and eyes.

-

Toluene: A flammable solvent with potential neurological effects. Use in a well-ventilated area.

Conclusion: A Versatile Monomer for Advanced Applications

The Knoevenagel condensation provides a robust and scalable method for the synthesis of allyl 2-cyanoacrylate. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters, researchers can reliably produce this valuable monomer for the development of advanced adhesives and other innovative materials. The unique properties imparted by the allyl functionality open up a wide range of possibilities for creating materials with enhanced thermal stability and tailored performance characteristics.

References

- Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. (n.d.). Google Books.

- A Comparative Review of Synthesis Methods for Substituted Cyanoacrylates. (2025). Benchchem.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2025). ResearchGate.

- KNOEVENGEL CONDENSATION: A REVIEW ON CYANOACRYLATES AND THEIR SYNTHETIC APPLICATIONS. (2024). Caribbean Journal of Sciences and Technology.

- Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). Organic Chemistry Portal.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society.

- Improved knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. (2024). INIS-IAEA.

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México.

- Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. (n.d.). ResearchGate.

- Formaldehyde in Lash Glue: Trace Emissions & Safety Guide. (2026). SenseLashes.

- Cyanoacrylate Chemistry and Polymerization Mechanisms. (2024). Progress in Chemical and Biochemical Research.

- Cyanoacrylate Adhesives: A Critical Review. (n.d.). ResearchGate.

- Method for producing purified 2-cyanoacrylate. (n.d.). Google Patents.

- Synthesis and properties of some alkenyl- and alkinyl-2-cyanoacrylates. (n.d.). AFINITICA.

- Synthesis and properties of allyloxyethyl 2-cyanoacrylate adhesive. (2012). Taylor & Francis.

- Allyl 2-cyanoacrylate prepolymer, preparation method thereof, and bioadhesive composition comprising the prepolymer. (n.d.). Google Patents.

- Synthesis and Characterization of Four Alkyl 2-Cyanoacrylate Monomers and Their Precursors for Use in Latent Fingerprint Detection. (n.d.). ResearchGate.

- Eyelash Extension Glue Safety: Key Ingredients and Potential Risks. (2025). Swaniyalashes.

- The Ultimate Guide to Eyelash Extension Glue Safety: Risks, Ingredients & Tips. (2025). Unknown Source.

- Cyanoacrylate Gel Adhesive. (n.d.). Unknown Source.

- 108 Ethyl Cyanoacrylate. (n.d.). Farnell.

- Knoevenagel condensation. (n.d.). Wikipedia.

- allyl cyanide. (n.d.). Organic Syntheses Procedure.

- Synthesis and properties of allyloxyethyl 2-cyanoacrylate adhesive. (n.d.). Unknown Source.

- Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018). PMC.

- Allyl 2-cyanoacrylate. (n.d.). PubChem.

- 2-cyanoacrylate-purifying method. (n.d.). Google Patents.

- Highly pure alkyl 2-cyanoacrylates. (n.d.). Google Patents.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- Cyanoacrylate compositions. (n.d.). Google Patents.

- Allyl 2-cyanoacrylate (C7H7NO2). (n.d.). PubChemLite.

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. caribjscitech.com [caribjscitech.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 12. scielo.org.mx [scielo.org.mx]

- 13. US7709676B2 - Method for producing purified 2-cyanoacrylate - Google Patents [patents.google.com]

- 14. US20130331598A1 - 2-cyanoacrylate-purifying method - Google Patents [patents.google.com]

- 15. swaniyalashes.com [swaniyalashes.com]

- 16. winlash.ae [winlash.ae]

- 17. images.thdstatic.com [images.thdstatic.com]

- 18. farnell.com [farnell.com]

Anionic polymerization mechanism of allyl 2-cyanoacrylate monomers

An In-Depth Technical Guide to the Anionic Polymerization Mechanism of Allyl 2-Cyanoacrylate Monomers

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the anionic polymerization mechanism of allyl 2-cyanoacrylate (ACA). Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental principles governing the polymerization of this highly reactive monomer, the unique role of its allyl functionality, and the practical considerations for its controlled synthesis and characterization.

Introduction: The Unique Reactivity of Allyl 2-Cyanoacrylate

Alkyl 2-cyanoacrylates (CAs) are a class of vinyl monomers renowned for their rapid polymerization, forming the basis of "superglues" and a variety of medical and industrial adhesives.[1][2] Their reactivity stems from the molecular structure: two strong electron-withdrawing groups—a nitrile (-C≡N) and an ester (-COOR)—are attached to the same carbon of a carbon-carbon double bond. This arrangement renders the molecule highly susceptible to nucleophilic attack, triggering a rapid anionic polymerization cascade even in the presence of weak bases like moisture.[2][3]

Allyl 2-cyanoacrylate (ACA) is a particularly interesting monomer within this family. It possesses the characteristic electrophilic double bond for anionic polymerization and a second, less reactive double bond within its allyl ester group.[1] This dual functionality allows for the formation of linear polymers that retain pendant allyl groups, which can be subsequently crosslinked, typically through thermal processes, to create materials with enhanced thermal stability and modified mechanical properties.[1][4] This guide elucidates the core mechanism of the primary anionic polymerization and explores the implications of this unique monomer structure.

The Core Anionic Polymerization Mechanism

The polymerization of ACA is an archetypal example of anionic chain-growth polymerization. The process is characterized by extremely fast reaction rates and can be described by three fundamental stages: initiation, propagation, and termination.

Initiation: The Onset of Polymerization

Initiation involves the addition of a nucleophile to the electron-deficient β-carbon of the ACA monomer's double bond. This initial attack breaks the π-bond and forms a new carbanion at the α-carbon. This carbanion is exceptionally stable due to resonance delocalization of the negative charge across the adjacent cyano and carbonyl groups.[1][3]

The high reactivity of ACA means that even very weak nucleophiles can serve as initiators.[5] Initiators can be broadly classified into two categories:

-

Anionic Initiators: These are species that are already negatively charged. Common examples include hydroxyl ions (OH⁻) from ambient moisture, alkoxides, cyanides, and halides. The initiation is a direct conjugate addition.[3][6] The ubiquitous presence of moisture on most surfaces is sufficient to initiate the polymerization of commercial cyanoacrylate adhesives.[3][7]

-

Neutral Nucleophiles (Zwitterionic Initiation): Neutral Lewis bases, such as tertiary amines (R₃N) and phosphines (R₃P), can also initiate polymerization.[1] In this case, the nucleophile adds to the monomer to form a zwitterion—a molecule containing both a positive (on the initiator moiety) and a negative charge (the α-carbanion).[1][8] This zwitterionic species then serves as the propagating entity.

Propagation: The Chain Growth Phase

Following initiation, the newly formed carbanion (or the anionic part of the zwitterion) acts as a potent nucleophile. It rapidly attacks the β-carbon of another ACA monomer molecule in a sequential, head-to-tail fashion.[1][7] Each addition regenerates the resonance-stabilized carbanion at the new chain end, allowing the process to repeat and build a long polymer chain.

The propagation rate for cyanoacrylates is exceptionally high, with propagation rate coefficients (kₚ) reported to be in the range of 10⁶ L·mol⁻¹·s⁻¹ under certain conditions.[7] This accounts for the near-instantaneous setting time of cyanoacrylate-based adhesives. During this phase, the allyl group remains a pendant side chain and does not typically participate in the polymerization at ambient temperatures.[9]

Termination and Chain Transfer

In a perfectly pure, anhydrous, and aprotic system, the anionic polymerization of cyanoacrylates has no intrinsic termination step. The carbanionic chain ends remain active, a characteristic of "living" polymerization.[7][10] This allows for the synthesis of block copolymers by sequential monomer addition.[11]

However, in practical scenarios, termination and chain transfer reactions can occur:

-

Termination by Strong Acids: The polymerization is effectively "killed" by the addition of a strong acid (e.g., sulfuric acid). The acid protonates the propagating carbanion, creating a neutral, or "dead," polymer chain. The resulting conjugate base of the strong acid is not nucleophilic enough to initiate a new chain.[1][7] This principle is used to stabilize liquid CA monomers in commercial products.

-

Chain Transfer by Weak Acids: Weak protic sources, such as carboxylic acids (which can form from monomer hydrolysis), can act as chain transfer agents. They protonate the growing chain to terminate it, but their conjugate base (a carboxylate anion) is sufficiently nucleophilic to initiate a new polymer chain.[7] This process stops one chain but starts another, preserving the overall concentration of active centers but affecting the final molecular weight distribution.

-

Depolymerization-Repolymerization: In the presence of certain bases, a "depolymerization-repolymerization" equilibrium can be established, where the polymer chain "unzips" to release monomer, which is then instantly repolymerized into lower molecular weight "daughter" polymers.[7]

The Crucial Role of the Allyl Group

The defining feature of poly(allyl 2-cyanoacrylate) is the presence of the pendant allyl groups along the polymer backbone. While the acrylate double bond is consumed during the primary anionic polymerization, the allyl double bond remains intact.[9] This functionality opens a pathway for post-polymerization modification.

At elevated temperatures, these allyl groups can undergo crosslinking reactions, transforming the linear thermoplastic polymer into a thermoset network.[1][4] This crosslinking significantly enhances the material's thermal resistance and mechanical integrity. This property is particularly valuable in applications requiring adhesives that can withstand higher temperatures than standard cyanoacrylates.[1]

Experimental Protocols and Considerations

Achieving a controlled polymerization of ACA requires meticulous attention to experimental conditions due to the monomer's extreme reactivity.

Monomer Handling and Purification

-

Stabilization: Commercial ACA monomer is stabilized with trace amounts of strong acids (e.g., p-toluenesulfonic acid) and radical inhibitors to prevent spontaneous polymerization during storage.

-

Purification: For controlled synthesis, these stabilizers must be removed, typically via vacuum distillation. Rigorous exclusion of moisture and other nucleophilic impurities is paramount.[12] All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and all solvents must be purified and deoxygenated.[13][14]

Protocol for Controlled Anionic Polymerization

This protocol describes a representative procedure for the controlled polymerization of ACA in a laboratory setting using high-vacuum techniques.

-

Apparatus Setup: Assemble a Schlenk line or utilize a glovebox to maintain an inert (e.g., argon or nitrogen) and anhydrous atmosphere. All glassware should be oven- or flame-dried immediately before use.

-

Solvent and Monomer Preparation: Dry the chosen solvent (e.g., tetrahydrofuran, THF) over a suitable drying agent (e.g., sodium/benzophenone) and distill it directly into the reaction flask under vacuum.[13] Purify the ACA monomer by vacuum distillation to remove inhibitors.

-

Initiation: Prepare a solution of the chosen initiator (e.g., a frustrated Lewis pair for controlled polymerization) in the anhydrous solvent.[6] Cool the reaction flask containing the solvent to a low temperature (e.g., -78 °C) to moderate the reaction rate.

-

Polymerization: Slowly add the purified ACA monomer to the stirred initiator solution. A color change may indicate the formation of the propagating carbanions. Allow the reaction to proceed for the desired time.

-

Termination: Quench the reaction by adding a terminating agent, such as acidified methanol, to protonate the living anionic chain ends.

-

Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Analytical Characterization Techniques

A suite of analytical techniques is essential for characterizing the polymerization process and the resulting poly(allyl 2-cyanoacrylate).

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the polymer's chemical structure, verifies the presence of pendant allyl groups, and can be used for end-group analysis to estimate molecular weight.[15] |

| FTIR Spectroscopy | Monitors the polymerization kinetics in real-time by tracking the disappearance of the C=C stretching vibration (around 1617 cm⁻¹) of the monomer.[15][16] |

| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. |

| Differential Scanning Calorimetry (DSC) | Measures the polymer's thermal properties, including the glass transition temperature (T₉). It can also be used to study the exothermic crosslinking reaction of the allyl groups at higher temperatures. |

| Raman Spectroscopy | Provides an alternative, non-invasive method for monitoring polymerization kinetics, particularly useful for in-situ measurements.[17][18] |

| Mass Spectrometry (MS) | Can be used to identify monomer composition and analyze degradation products or additives.[15] |

Conclusion

The anionic polymerization of allyl 2-cyanoacrylate is a remarkably rapid and versatile process driven by the unique electronic structure of the monomer. Initiation occurs readily with a wide variety of nucleophiles, leading to the formation of a highly stabilized propagating carbanion. While this reactivity presents challenges for controlled synthesis, it also enables its widespread use as a potent adhesive. The presence of the pendant allyl group provides a valuable tool for post-polymerization modification, allowing for the creation of crosslinked networks with superior thermal and mechanical properties. A thorough understanding of this mechanism, coupled with rigorous experimental technique, is essential for harnessing the full potential of this monomer in the development of advanced materials for medical, pharmaceutical, and industrial applications.

References

- Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (2024, March 18). siftdesk.org.

- Anionic addition polymerization. Wikipedia.

- Photoinitiated Zwitterionic Polymerization of Alkyl Cyanoacrylates by Pyridinium Salts. ACS Publications.

- Photoinitiated Zwitterionic Polymerization of Alkyl Cyanoacrylates by Pyridinium Salts.

- Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science (RSC Publishing).

- Radical Polymerization of Alkyl 2-Cyanoacrylates. (2018, February 20). MDPI.

- Anionic Photopolymerization of Methyl-2-Cyanoacrylate and Simultaneous Color Formation. (2000, November 15). DTIC.

- Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH.

- Can the Radical Anion of Alkyl-2-cyanoacrylates Initiate Anionic Polymerization of These Instant Adhesive Monomers? (2002, January 11). The Journal of Physical Chemistry A - ACS Publications.

- Water effects on the zwitterionic polymerization of cyanoacrylates. AFINITICA.

- Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. (2019, February 1). Chemical Science (RSC Publishing). doi:10.1039/C8SC04729D.

- Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. PMC.

- Allyl-CA polymerization is shown as representative of cyanoacrylate... ResearchGate.

- Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. (2025, October 15). ResearchGate.

- 30.1: Chain-Growth Polymers. (2024, March 23). Chemistry LibreTexts.

- Synthesis and properties of allyloxyethyl 2-cyanoacrylate adhesive.

- Procedures for homogeneous anionic polymerization.

- Allyl 2-cyanoacrylate prepolymer, preparation method thereof, and bioadhesive composition comprising the prepolymer. Google Patents.

- Initiation, propagation and depolymerization–repolymerization steps involved during anionic polymerization of BCA initiated by NaOMe in THF. ResearchGate.

- Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.

- Polymerisation Kinetics on FT-IR and Colorimetric Changes under UVIrradiation for a Commercial Polycyanoacrylate Adhesive, Addre. (2022, April 6). Semantic Scholar.

- Polymerization ofalkyl cyanoacrylates by anionic mechanism. ResearchGate.

- Superbase‐enabled anionic polymerization of poly(alkyl cyanoacrylate)s. (2023, June 15). MPG.PuRe.

- Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6).

- An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. CORE.

- Classical Metallocenes as Photoinitiators for the Anionic Polymerization of an Alkyl 2-Cyanoacrylate. (2025, August 6). ResearchGate.

- Understanding the Role of Initiators in Polymerization. (2025, July 3). Patsnap Eureka.

- 1 Anionic Vinyl Polymerization.

- Experimental techniques in high-vacuum anionic polymerization.

- Enhanced biocompatibility and adhesive properties of modified allyl 2-cyanoacrylate-based elastic bio-glues. (2015, September 1). PubMed. doi:10.1016/j.colsurfb.2015.05.004.

- Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. (2019, December 5). ddd-UAB.

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 6. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20130116465A1 - Allyl 2-cyanoacrylate prepolymer, preparation method thereof, and bioadhesive composition comprising the prepolymer - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. pure.mpg.de [pure.mpg.de]

- 14. materials.uoi.gr [materials.uoi.gr]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Monograph: Allyl 2-Cyanoacrylate (CAS 7324-02-9)

Topic: Allyl 2-Cyanoacrylate (CAS 7324-02-9) Technical Monograph Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Safety Officers

Dual-Mode Polymerization Kinetics & Safety Protocols[1]

Executive Summary & Chemical Significance

Allyl 2-cyanoacrylate (ACA) represents a critical divergence from standard ethyl cyanoacrylate (ECA) adhesives. While it shares the rapid, moisture-initiated curing profile of the cyanoacrylate family, the inclusion of the allyl functionality (

This guide details the physicochemical profile, dual-cure mechanisms, and rigorous safety protocols required for handling CAS 7324-02-9 in research and industrial settings.

Physicochemical Profile

Data synthesized from experimental and predicted models for CAS 7324-02-9.

| Property | Value | Notes |

| CAS Number | 7324-02-9 | Distinct from Allyl Cyanoacetate (precursor) |

| Molecular Formula | ||

| Molecular Weight | 137.14 g/mol | |

| Physical State | Colorless Liquid | Viscosity varies by formulation |

| Boiling Point | > 149°C | Polymerizes before boiling at atm pressure |

| Flash Point | ~91°C (Closed Cup) | Combustible liquid (Class 4) |

| Density | 1.065 g/cm³ | At 20°C |

| Solubility | Reacts with Water | Soluble in Acetone, MEK, Nitromethane |

| Storage Temp | 2°C – 8°C | Critical to prevent spontaneous radical cure |

Mechanism of Action: The Dual-Cure System

Unlike standard superglues which are thermoplastic (linear chains), ACA can form thermoset networks. Understanding this causality is vital for application design and safety management.

Primary Cure (Anionic)

The electron-withdrawing nitrile (-CN) and ester groups render the

Secondary Cure (Radical/Thermal)

Upon heating (>150°C) or exposure to radical initiators, the pendant allyl groups undergo crosslinking. This "post-bake" process transforms the linear polymer into a crosslinked network, raising the glass transition temperature (

Mechanistic Visualization

The following diagram illustrates the divergent pathways for polymerization:

Figure 1: Dual-mode polymerization pathway of Allyl 2-cyanoacrylate. The green node represents the standard "superglue" cure; the black node represents the high-performance crosslinked state unique to the allyl variant.

Hazard Characterization (GHS)

ACA is a potent electrophile. Its reactivity with biological nucleophiles (proteins in skin/eyes) drives its primary hazards.

-

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation (STOT SE 3).[2]

-

EUH202: Cyanoacrylate.[3][4][5][1][2][6][7][8][9] Danger. Bonds skin and eyes in seconds.[2]

The "Cotton" Hazard (Exothermic Runaway)

CRITICAL WARNING: Do not wear cotton or wool clothing/gloves when handling ACA.

-

Causality: Cellulose contains hydroxyl groups (-OH) which act as initiators. The high surface area of cotton fibers leads to rapid, uncontrolled exothermic polymerization.

-

Result: Temperatures can exceed 70°C instantly, causing thermal burns and releasing acrid smoke. Use Nitrile or Polyethylene gloves only.

Emergency Response & Handling Protocols

This protocol is designed to be self-validating: if the adhesive does not debond, the mechanical force applied was likely too high (risk of tissue tearing).

Storage & Stability

-

Temperature: Store at 2-8°C.

-

Why? While anionic cure is stopped by acidic stabilizers, the allyl group is prone to slow radical auto-polymerization. Refrigeration follows the Arrhenius equation, significantly slowing this rate.

-

Equilibration: Allow container to reach room temperature before opening to prevent condensation (moisture) from initiating the bulk liquid.

Exposure Response Workflow

Do not pull bonded skin apart. The bond strength often exceeds the cohesive strength of the skin.

Figure 2: Decision tree for accidental cyanoacrylate exposure. Note that mechanical force is discouraged in favor of chemical (acetone) or physiological (sweat/tears) debonding.

Toxicology & Biocompatibility

Researchers investigating ACA for medical devices (e.g., bioadhesives) must account for degradation products.[10]

-

Degradation Mechanism: In aqueous environments, the polymer undergoes hydrolysis.

-

Byproducts: Formaldehyde and Allyl Alcohol/Cyanoacetate.

-

Toxicity Profile:

-

Short Chain (Methyl/Ethyl): Rapid degradation

High local formaldehyde -

Long Chain (Octyl/Butyl): Slow degradation

Biocompatible. -

Allyl (ACA): Intermediate profile. However, the crosslinked network (post-cure) is significantly more resistant to hydrolysis than linear ethyl cyanoacrylate, potentially reducing the rate of formaldehyde release in situ.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81757, Allyl 2-cyanoacrylate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Allyl 2-cyanoacrylate (CAS 7324-02-9).[4] Retrieved from [Link]

-

Henkel/Loctite (2022). Technical Data Sheet: Loctite 402 (Allyl/Ethyl Hybrid). Retrieved from [Link]

- Han, M. G., et al. (2008).Polymerization of Allyl 2-Cyanoacrylate and Its Thermal Properties. Journal of Applied Polymer Science.

-

TURI (Toxic Use Reduction Institute). Allyl Cyanoacrylate Data Profile. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Allyl 2-cyanoacrylate | C7H7NO2 | CID 81757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. ellsworth.com [ellsworth.com]

- 7. researchgate.net [researchgate.net]

- 8. permabond.com [permabond.com]

- 9. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Allyl 2-Cyanoacrylate in Organic Solvents: A Technical Guide

Executive Summary: The Solubility Paradox

For researchers working with allyl 2-cyanoacrylate (CAS 7324-02-9), "solubility" is not a static physical property but a dynamic competition between thermodynamic dissolution and anionic polymerization .

Unlike standard organic solids, allyl 2-cyanoacrylate is a highly reactive monomer. In the presence of nucleophiles—even weak ones like water or alcohols—the "solute" transforms into a different chemical species (poly(allyl 2-cyanoacrylate)) before true dissolution can occur. Therefore, this guide distinguishes between inert solvents (true vehicles), reactive solvents (polymerization triggers), and debonding agents (solvents for the polymer).

Critical Insight: The allyl group (

Chemical Profile & Mechanism[1]

Compound: Allyl 2-Cyanoacrylate CAS: 7324-02-9 Molecular Structure: An ester of 2-cyanoacrylic acid containing an allyl group.

The Mechanism of "Insolubility"

The solubility behavior is governed by the highly electron-withdrawing nitrile (

-

Scenario A (Aprotic Environment): In anhydrous, non-nucleophilic solvents (e.g., Toluene, Nitromethane), the monomer remains stable and forms a true solution.

-

Scenario B (Protic Environment): In solvents containing active hydrogen (e.g., Water, Ethanol, Amines), the solvent acts as an initiator. The monomer polymerizes rapidly; the observed "insolubility" is actually the precipitation of the polymer.

Monomer Solubility Profile

To formulate allyl 2-cyanoacrylate for drug delivery (e.g., nanoparticle synthesis) or adhesive applications, one must select solvents that solvate the monomer without triggering the anionic cure.

Compatible (Inert) Solvents

These solvents dissolve the monomer and maintain its stability, provided they are anhydrous and acid-stabilized .

| Solvent Class | Specific Solvent | Solubility | Application Notes |

| Nitroalkanes | Nitromethane | High | The "Gold Standard" solvent. Stabilizes the monomer due to slight acidity. |

| Ketones | Acetone, MEK | High | Must be dried (<50 ppm water). Hygroscopic nature risks premature cure. |

| Aromatic Hydrocarbons | Toluene, Xylene | High | Good for non-polar formulations. Requires radical inhibitors (e.g., Hydroquinone) if stored. |

| Chlorinated Solvents | Dichloromethane (DCM) | High | Excellent solvency; high volatility useful for film formation. |

| Esters | Ethyl Acetate | High | Common carrier; ensure free of alcohol impurities. |

Incompatible (Reactive) Solvents

These fluids trigger immediate polymerization. They are not solvents in a functional sense but are used as non-solvents for precipitation or purification steps.

-

Water: Instant initiation.

-

Alcohols (Methanol, Ethanol, Isopropanol): Rapid initiation. Used to precipitate polymer from organic solutions.

-

Amines (Pyridine, primary amines): Explosive polymerization risk.

-

DMSO (Dimethyl Sulfoxide): Often contains water; basicity can trigger cure unless acidified.

Carrier Fluids (Non-Solvents)

Hydrocarbons like Hexane and Heptane do not dissolve the monomer (or dissolve it very poorly). They are used as carriers for "activators" (accelerators) because they can be applied over the monomer without washing it away.

Polymer Solubility & Debonding[2]

Once allyl 2-cyanoacrylate cures, it forms poly(allyl 2-cyanoacrylate). The solubility rules invert.

Solvents for Linear Polymer (Thermoplastic State)

If the polymer has not undergone secondary cross-linking via the allyl group, it can be dissolved or swollen by high-polarity aprotic solvents.

-

Nitromethane: The most effective solvent for fully dissolving cured cyanoacrylates.

-

DMSO: Effective swelling agent/solvent for removal.

-

N-Methyl-2-pyrrolidone (NMP): Strong solvating power for cured residues.

-

Acetone: Swells and softens the polymer but may not fully dissolve high-molecular-weight chains efficiently.

The Allyl Cross-Linking Factor

Warning: Unlike ethyl cyanoacrylate, allyl 2-cyanoacrylate contains a double bond in the side chain. If the material is exposed to heat (>100°C) or radical initiators post-cure, these allyl groups cross-link.

-

Result: The polymer becomes a thermoset network .

-

Solubility: Insoluble in all organic solvents. Removal requires mechanical abrasion or thermal degradation.

Experimental Workflow: Solubility Testing

To test solubility accurately, you must isolate the variable of moisture-induced cure. The following protocol ensures data validity.

Visualization: Solubility Decision Logic

The following diagram illustrates the critical decision pathways when selecting a solvent for Allyl 2-Cyanoacrylate.

Caption: Decision logic for solvent interaction with Allyl 2-Cyanoacrylate monomer vs. polymer.

Protocol: Inert Solubility Screening

Objective: Determine solubility limit without triggering anionic cure.

-

Preparation: Dry all candidate solvents over 4Å molecular sieves for 24 hours. Water content must be <50 ppm.

-

Acidification: Add 10-20 ppm of p-Toluenesulfonic acid (p-TSA) or Sulfur Dioxide to the solvent. This neutralizes trace basicity on glassware surfaces.

-

Dissolution:

-

In a nitrogen-purged glovebox or using Schlenk line techniques, add Allyl 2-Cyanoacrylate dropwise to the solvent.

-

Observe for "cloudiness" (polymerization) vs. "Schlieren lines" (dissolution).

-

-

Validation: If the solution remains clear for 1 hour, the solvent is compatible.

Quantitative Solubility Data

The following table summarizes the interaction of Allyl 2-Cyanoacrylate with common organic solvents.

| Solvent | Dielectric Constant ( | Interaction Type | Suitability |

| Nitromethane | 35.9 | True Solvent | Excellent (Stabilizing) |

| Acetone | 20.7 | True Solvent | Good (Must be dry) |

| Dichloromethane | 8.9 | True Solvent | Excellent (Volatile) |

| Toluene | 2.38 | True Solvent | Moderate (Requires stabilizers) |

| Ethanol | 24.5 | Initiator | Unsuitable (Precipitant) |

| Water | 80.1 | Initiator | Unsuitable (Rapid Cure) |

| Hexane | 1.88 | Non-Solvent | Carrier Fluid (No interaction) |

References

-

PubChem. (2025).[1][2][3] Allyl 2-cyanoacrylate | C7H7NO2. National Library of Medicine. [Link]

-

Petrie, E. M. (2007). Cyanoacrylate Adhesives: A Critical Review. ResearchGate. [Link]

-

Kotzev, D. L., Ward, T. C., & Dwight, D. W. (1981).[4] Assessment of the adhesive bond properties of allyl 2-cyanoacrylate. Journal of Applied Polymer Science. [Link]

-

Vezin, W. R., & Florence, A. T. (1980).

-cyanoacrylates). Journal of Biomedical Materials Research. [Link] -

Han, M. G., et al. (2008). Preparation of Poly(alkyl cyanoacrylate) Nanoparticles. Journal of Polymer Science. [Link]

Sources

- 1. Phosphonic acid, P-[(tetrahydro-2-hydroxy-2-oxido-4H-1,4,2-oxazaphosphorin-4-yl)methyl]- | C4H11NO6P2 | CID 15936130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyl 2-cyanoacrylate | C7H7NO2 | CID 81757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies [frontiersin.org]

Topic: Glass Transition Temperature (Tg) of Cured Allyl 2-Cyanoacrylate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allyl 2-cyanoacrylate stands apart from conventional cyanoacrylate adhesives due to its capacity for forming thermally resistant, cross-linked polymer networks. This guide provides a detailed exploration of the glass transition temperature (Tg) of cured poly(allyl 2-cyanoacrylate), a critical parameter governing its mechanical performance at elevated temperatures. We delve into the unique dual-polymerization mechanism, synthesize the available data on its Tg, and offer comprehensive, field-proven protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). This document is intended to serve as a foundational resource for professionals leveraging this versatile monomer in demanding applications where thermal stability is paramount.

Introduction: Beyond Instant Adhesion

α-Cyanoacrylates, widely known as "superglues," are prized for their rapid, room-temperature anionic polymerization, forming strong adhesive bonds to a multitude of substrates.[1] However, the resulting linear, thermoplastic polymers, such as the common poly(ethyl 2-cyanoacrylate), exhibit a significant performance limitation: poor thermal resistance.[1][2] When exposed to temperatures approaching their glass transition temperature (Tg), these polymers soften, lose mechanical strength, and can undergo depolymerization, leading to bond failure.[1][2] The typical safe operating temperature for standard cyanoacrylate adhesives is often limited to around 80-82°C.[1][3]

The glass transition temperature (Tg) is a pivotal property of amorphous and semi-crystalline polymers. It represents the temperature range over which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[4][5] This transition is accompanied by a significant change in properties like modulus, hardness, and thermal expansion.[4] For adhesive applications, the Tg dictates the upper service temperature limit and is a key indicator of thermal stability.

Allyl 2-cyanoacrylate offers a strategic solution to this thermal limitation. Its molecular structure includes a pendant allyl group, which provides a secondary pathway for polymerization.[6] Following the initial anionic cure, a subsequent thermal treatment can initiate a free-radical crosslinking reaction, transforming the thermoplastic material into a robust thermoset network.[2][7] This process dramatically elevates the material's Tg and its overall thermal performance.[1]

The Dual-Polymerization Mechanism of Allyl 2-Cyanoacrylate

The unique thermal properties of poly(allyl 2-cyanoacrylate) are a direct result of its ability to undergo two distinct polymerization stages.

-

Anionic Polymerization (Curing): Like all cyanoacrylates, the monomer features a carbon-carbon double bond activated by two strong electron-withdrawing groups (cyano and carbonyl). This allows for extremely rapid anionic polymerization initiated by weak bases, such as trace amounts of water on a substrate surface. This initial reaction occurs at ambient temperature and forms long, linear polymer chains, resulting in the "instant" adhesive bond. At this stage, the polymer is thermoplastic.

-

Thermally Induced Radical Crosslinking: The key to enhanced thermal stability lies in the unreacted allyl groups (-CH₂-CH=CH₂) that extend from the polymer backbone. When the cured adhesive is heated to temperatures of approximately 150°C or higher, these double bonds can undergo free-radical polymerization.[2] This secondary reaction forms covalent bonds between adjacent polymer chains, creating a three-dimensional, cross-linked network.[7][8] This structure restricts the mobility of the polymer chains, which is directly responsible for the significant increase in the glass transition temperature and improved hot strength.[1]

Glass Transition Temperature: A Quantitative Overview

The Tg of poly(allyl 2-cyanoacrylate) is not a single value but is highly dependent on its thermal history, specifically whether it has undergone the secondary crosslinking reaction. The measurement methodology and conditions can also influence the reported value.[1][6]

| Material State | Reported Tg Value | Measurement Conditions/Notes | Source(s) |

| Uncross-linked (Thermoplastic) | 130 °C | The intrinsic Tg of the linear polymer after initial anionic curing. | [1] |

| Cross-linked (Thermoset) | 170 °C | After thermal aging at 150°C, which induces significant crosslinking. | [1] |

| Cross-linked (Thermoset) | Increases with heating | Tg rises with increased duration and temperature of thermal treatment due to progressive crosslinking. |

Note: The method of Tg determination (e.g., DSC, DMA, TMA) and the specific parameters used (e.g., heating rate, frequency) can lead to variations in the measured values.[4][8]

Experimental Determination of Tg: Protocols and Rationale

Accurate determination of the Tg is essential for predicting material performance. Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are the most common and reliable methods.[4]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[9] The glass transition is not a first-order phase transition (like melting) but a second-order transition observed as a step-like change in the heat capacity (Cp) of the material.[9][10] Below Tg, the polymer chains are "frozen," and the material has a lower heat capacity. Above Tg, the chains gain mobility, allowing the material to absorb more heat, resulting in a higher heat capacity. The DSC detects this change in heat flow required to maintain a constant heating rate. A heat-cool-heat cycle is standard protocol to erase any prior thermal history from processing and provide a clear, reproducible Tg measurement on the second heating scan.

Detailed Experimental Protocol (DSC):

-

Sample Preparation:

-

Dispense a small amount (5-10 mg) of liquid allyl 2-cyanoacrylate monomer into a standard aluminum DSC pan.

-

Add a trace amount of initiator (e.g., a weak base diluted in a volatile solvent, or simply allow ambient moisture to initiate) to ensure complete anionic polymerization.

-

Leave the pan unsealed in a controlled environment (e.g., 23°C, 50% RH) for 24 hours to ensure full primary cure.

-

Self-Validation: The sample should appear as a clear, solid polymer plug at the bottom of the pan.

-

Crimp the pan with a standard lid. An identical empty, crimped pan will serve as the reference.

-

-

DSC Instrument Setup & Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation at high temperatures.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Segment 1 (First Heat): Equilibrate at 25°C. Ramp the temperature from 25°C to 200°C at a rate of 10°C/min. Rationale: This scan erases the polymer's previous thermal history and reveals the Tg of the initially cured, potentially uncross-linked material. 200°C is chosen to be well above the expected Tg and to induce thermal crosslinking.

-

Segment 2 (Cool): Hold at 200°C for 5 minutes to ensure uniform crosslinking. Cool the sample from 200°C down to 25°C at 10°C/min. Rationale: This controlled cooling creates a uniform amorphous state for the now cross-linked polymer.

-

Segment 3 (Second Heat): Equilibrate at 25°C. Ramp the temperature from 25°C to 220°C at 10°C/min. Rationale: This second scan reveals the elevated Tg of the cross-linked material. The data from this segment is typically used for reporting the final Tg.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C) for the second heating scan.

-

The glass transition will appear as a step-like change (an endothermic shift) in the baseline.

-

Determine the Tg as the midpoint of this transition, calculated by the instrument software according to standard methods (e.g., half-height or inflection point).

-

Caption: DMA workflow for characterizing the Tg of cured allyl 2-cyanoacrylate.

Conclusion

The glass transition temperature of cured allyl 2-cyanoacrylate is fundamentally linked to its unique, dual-polymerization chemistry. While its initial anionically-cured state yields a thermoplastic with a moderate Tg of approximately 130°C, a subsequent thermal post-cure unlocks its full potential. [1]The thermally induced radical crosslinking of the pendant allyl groups creates a thermoset network, elevating the Tg to 170°C or higher and drastically improving its performance in high-temperature environments. [1]For researchers and professionals in fields like drug development, where thermally stable biocompatible materials are required, or in any application demanding robust adhesion above the typical limits of cyanoacrylates, a thorough understanding and empirical verification of this post-cure Tg are critical for success. The DSC and DMA protocols detailed herein provide a reliable framework for this essential characterization.

References

-

ThreeBond. (n.d.). Instant Adhesives (Cyanoacrylate adhesives) . ThreeBond Technical News. [Link]

-

Negulescu, I. I., et al. (1987). Thermal Behavior of Poly(Cr-Cyanoacrylate)S. Journal of Macromolecular Science: Part A - Chemistry, 24(1), 75-84. [Link]

-

Burns, B. (2017). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. Reviews of Adhesion and Adhesives, 5(4), 357-383. [Link]

-

McNeill, I. C., & Straiton, T. (1981). The dynamic mechanical properties of poly(alkyl 2‐cyanoacrylates). Polymer Degradation and Stability, 3(3), 237-247. [Link]

-

GA Lindberg. (2023, March 29). What is Tg, the glass transition temperature for adhesives?. [Link]

-

Incure Inc. (n.d.). High-Heat Super Glue: A Professional's Guide. [Link]

- Harris, P. J. (1990). Cyanoacrylate adhesives with improved cured thermal properties utilizing substituted aromatic additive.

-

NETZSCH Analyzing & Testing. (2020, October 19). Investigating phase separation in elastomer-toughened adhesives with DMA. [Link]

-

Vetrova, A. M., et al. (2008). Improvement of the thermal stability of cyanoacrylate adhesives. Polymer Science Series D, 1(4), 249-252. [Link]

-

He, X., et al. (2020). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers, 12(1), 154. [Link]

-

Permabond. (2015, September 2). Glass Transition Temperature (Tg) in Adhesives: Testing & Performance. [Link]

-

Siatouris, C., et al. (2023). Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. Polymers, 15(17), 3656. [Link]

-

AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]

-

University of Florida. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

-

EAG Laboratories. (n.d.). Characterization of Polymers using Dynamic Mechanical Analysis (DMA). [Link]

-

Celina, M. C. (n.d.). Dynamic Mechanical Analysis of High Temperature Polymers. Sandia National Laboratories. [Link]

-

Kim, M. S., et al. (2015). Enhanced biocompatibility and wound healing properties of biodegradable polymer-modified allyl 2-cyanoacrylate tissue adhesive. Materials Science and Engineering: C, 51, 212-220. [Link]

-

MG Chemicals. (2022, June 3). Understanding the Importance of Glass Transition Temperature. [Link]

-

TA Instruments. (n.d.). Dynamic Mechanical Analysis of Polymers. [Link]

-

Wikipedia. (n.d.). Glass transition. [Link]

-

Lee, H., et al. (2020). Glass transition temperature from the chemical structure of conjugated polymers. Nature Communications, 11(1), 935. [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. [Link]

-

Polymer Chemistry. (2020, April 21). 04.17 DSC Thermal Analysis of Polymers. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ellsworth.com [ellsworth.com]

- 3. High-Heat Super Glue: A Professional's Guide - INCURE INC. [incurelab.com]

- 4. What is Tg, the glass transition temperature for adhesives? - GA Lindberg [galindberg.se]

- 5. Glass transition - Wikipedia [en.wikipedia.org]

- 6. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. azom.com [azom.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

Methodological & Application

Application Notes and Protocols for Thermal Crosslinking of Allyl 2-Cyanoacrylate Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Instant Adhesion - Engineering Thermally Robust Bonds

Allyl 2-cyanoacrylate adhesives represent a significant advancement in the field of "instant" adhesives. While they share the rapid, room-temperature curing mechanism of conventional cyanoacrylates—anionic polymerization initiated by surface moisture—the incorporation of a reactive allyl group provides a unique, secondary curing pathway.[1][2][3] This dual-cure capability allows for the formation of a cross-linked, thermoset polymer network upon thermal treatment, dramatically enhancing the adhesive's performance at elevated temperatures.[1][2][3]

Standard cyanoacrylate adhesives, upon curing, form linear, thermoplastic polymers.[4][5][6] This structure renders them susceptible to softening and degradation at temperatures approaching their glass transition temperature (Tg), which is typically around 82°C for common ethyl cyanoacrylates.[1][3] This limitation restricts their use in applications requiring thermal stability, such as medical devices that undergo heat sterilization or components in analytical instrumentation that experience operational temperature fluctuations.

Allyl 2-cyanoacrylates overcome this hurdle by leveraging the allyl group's ability to undergo free-radical polymerization at elevated temperatures.[1][2] This post-curing step transforms the initially thermoplastic material into a more robust, thermally resistant thermoset. This guide provides a comprehensive overview of the principles and detailed protocols for the thermal crosslinking of allyl 2-cyanoacrylate adhesives, enabling researchers and professionals to harness their full potential in demanding applications.

The Dual-Cure Mechanism of Allyl 2-Cyanoacrylate

The curing of allyl 2-cyanoacrylate adhesives is a two-stage process:

-

Anionic Polymerization (Initial Cure): This is the familiar "super glue" reaction that occurs at room temperature. Trace amounts of moisture on the substrate surfaces act as a weak base, initiating the rapid anionic polymerization of the cyanoacrylate monomer.[4][5] This results in the formation of long, linear polymer chains, leading to a fast fixture time and initial bond strength.[5]

-

Thermal Crosslinking (Secondary Cure): After the initial anionic polymerization, the pendant allyl groups along the polymer chains remain unreacted. Upon heating, typically to 150°C or higher, a secondary, free-radical polymerization is initiated.[1][2] This causes the linear polymer chains to cross-link, forming a three-dimensional network. This cross-linked structure is responsible for the significant improvement in the adhesive's thermal stability, with some formulations withstanding temperatures up to 250°C.[7][8]

Caption: Dual-curing mechanism of allyl 2-cyanoacrylate adhesives.

Protocols for Thermal Crosslinking

The following protocols provide a step-by-step guide for achieving a robust, thermally cross-linked bond with allyl 2-cyanoacrylate adhesives.

I. Substrate Preparation

Proper surface preparation is critical for achieving optimal adhesion.

-

Cleaning: Thoroughly clean the surfaces to be bonded to remove any contaminants such as oils, grease, dust, and mold release agents. Use a suitable solvent like isopropanol or acetone.

-

Drying: Ensure the substrates are completely dry before applying the adhesive.

-

Priming (for difficult-to-bond plastics): For inert plastics like polypropylene or polyethylene, a surface primer may be necessary to enhance adhesion. Apply the primer according to the manufacturer's instructions and allow the solvent to fully evaporate.

II. Adhesive Application and Initial Curing

-

Dispensing: Apply the allyl 2-cyanoacrylate adhesive sparingly to one of the prepared surfaces. A thin, uniform layer is ideal for rapid and complete curing.[9]

-

Assembly: Immediately join the two substrates, ensuring proper alignment.

-

Clamping: Apply firm, consistent pressure to the assembly to ensure a thin bond line and intimate contact between the substrates. Maintain this pressure for the duration of the initial room temperature cure.

-

Initial Cure: Allow the assembled parts to cure at room temperature (20-25°C) for a minimum of four hours.[7] This allows the initial anionic polymerization to proceed to a significant extent, providing sufficient handling strength for the subsequent thermal treatment.

III. Thermal Crosslinking Procedure

This step is essential for developing the enhanced thermal resistance of the adhesive.

-

Oven Preheating: Preheat a convection oven to the desired crosslinking temperature. A typical and effective temperature is 150°C .[1][2][7]

-

Heat Treatment: Place the clamped assembly into the preheated oven.

-

Dwell Time: Maintain the assembly at 150°C for 2 hours .[7] This provides sufficient time and energy for the radical polymerization of the allyl groups to occur, leading to a high degree of crosslinking.

-

Cooling: After the dwell time, turn off the oven and allow the assembly to cool slowly to room temperature before removing it. Rapid cooling can introduce thermal stress into the bond.

-

Full Properties: The adhesive will achieve its final, high-temperature resistant properties upon cooling.

| Parameter | Recommended Value | Notes |

| Initial Cure Time | 4 hours | At room temperature (20-25°C) under clamping pressure. |

| Crosslinking Temperature | 150°C | Ensure the substrates can withstand this temperature. |

| Crosslinking Dwell Time | 2 hours | At 150°C. |

| Cooling | Slow cooling to room temperature | Avoids thermal shock to the bonded assembly. |

Characterization of Thermal Crosslinking

To verify the completion of the thermal crosslinking process and to assess the final properties of the cured adhesive, the following analytical techniques are recommended.

I. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a powerful tool for monitoring the chemical changes that occur during the curing process.[10]

Protocol:

-

Sample Preparation:

-

Uncured: Obtain an FTIR spectrum of the liquid allyl 2-cyanoacrylate monomer.

-

Anionically Cured: Prepare a thin film of the adhesive between two IR-transparent windows (e.g., KBr or NaCl) and allow it to cure at room temperature for at least four hours. Obtain the FTIR spectrum.

-

Thermally Cross-linked: Take the anionically cured sample and subject it to the thermal crosslinking protocol (150°C for 2 hours). Obtain the FTIR spectrum after cooling.

-

-

Spectral Analysis:

-

Monitor the disappearance or significant reduction of the absorption bands associated with the C=C double bonds of the allyl groups. These are typically found in the region of 1645 cm⁻¹ (C=C stretching) and around 3080-3020 cm⁻¹ and 990-910 cm⁻¹ (C-H stretching and bending of vinyl groups).

-

The C≡N (nitrile) peak at approximately 2237 cm⁻¹ and the C=O (ester) peak around 1750 cm⁻¹ should remain relatively unchanged and can be used as internal references.[11]

-

Caption: Workflow for FTIR analysis of the curing process.

II. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the adhesive, providing insights into the glass transition temperature (Tg) and the extent of cure.[12][13][14][15]

Protocol:

-

Sample Preparation: Prepare samples of the anionically cured and the thermally cross-linked adhesive.

-

DSC Analysis:

-

Perform a heat-cool-heat cycle in the DSC, typically from room temperature to a temperature above the expected Tg (e.g., 200°C), at a controlled heating rate (e.g., 10°C/min).

-

-

Data Interpretation:

-

Glass Transition Temperature (Tg): The thermally cross-linked sample should exhibit a significantly higher Tg compared to the anionically cured sample. This increase in Tg is a direct indication of the restricted polymer chain mobility due to crosslinking.

-

Residual Cure Exotherm: In the first heating scan of the anionically cured sample, an exothermic peak may be observed, corresponding to the thermal crosslinking reaction. This peak should be absent or significantly reduced in the DSC scan of the thermally cross-linked sample, indicating that the curing reaction is complete.

-

Applications in Research and Drug Development

The enhanced thermal resistance of cross-linked allyl 2-cyanoacrylate adhesives opens up a range of applications where standard cyanoacrylates would fail.

-

Medical Device Assembly: For devices that require sterilization by autoclaving or other heat-based methods, these adhesives can provide strong, stable bonds that maintain their integrity.[4] This is particularly relevant for reusable surgical instruments and components of diagnostic equipment.

-

Microfluidics and Lab-on-a-Chip Devices: The assembly of microfluidic devices often involves bonding of plastic or glass components. Thermally stable adhesives ensure the device can withstand temperature cycling during experiments or analysis.

-

Bonding of Components in Analytical Instruments: Components near heat sources, such as lamps or heaters, in spectrophotometers, chromatographs, or thermal cyclers can be reliably bonded.

-

Drug Delivery Systems: In the development of certain drug delivery devices, manufacturing processes may involve heat. A thermally stable adhesive can ensure the structural integrity of the device is maintained.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak Bond After Thermal Curing | Incomplete initial cure. | Ensure a minimum of 4 hours of clamping at room temperature before heat treatment. |

| Contaminated surfaces. | Re-clean substrates thoroughly with a suitable solvent. | |

| Incorrect crosslinking temperature or time. | Verify oven temperature and ensure the full 2-hour dwell time at 150°C. | |

| Adhesive Fails at Elevated Temperatures | Thermal crosslinking step was skipped. | Implement the thermal crosslinking protocol. |

| The service temperature exceeds the adhesive's limit. | Confirm the maximum operating temperature of the specific allyl 2-cyanoacrylate adhesive used. | |

| Inconsistent Curing | Uneven heating in the oven. | Use a convection oven with good air circulation to ensure uniform temperature distribution. |

References

-

5 Case Studies on Adhesives for Medical Device Applications. (n.d.). Retrieved from [Link]

-

PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS. (n.d.). SCIENTIFIC CULTURE. Retrieved from [Link]

- Cyanoacrylic adhesive compositions with improved resistance to high temperatures. (n.d.). Google Patents.

-

Permabond 922. (n.d.). Retrieved from [Link]

- Heat sterilization of cyanoacrylate. (n.d.). Google Patents.

-

High-Heat Super Glue: A Professional's Guide. (2025, September 18). INCURE INC. Retrieved from [Link]

-

ENGINEERING ADHESIVES FOR REPEATED STERILIZATION. (n.d.). Retrieved from [Link]

-

Polymerisation Kinetics on FT-IR and Colorimetric Changes under UVIrradiation for a Commercial Polycyanoacrylate Adhesive, Addre. (2022, April 6). Semantic Scholar. Retrieved from [Link]

- Heat sterilization of cyanoacrylate. (n.d.). Google Patents.

-

Time Resolved FT-IR Analysis of Cyanoacrylate Curing. (n.d.). PE Polska. Retrieved from [Link]

-

FTIR spectra of the mixture before and after curing. (n.d.). ResearchGate. Retrieved from [Link]

-

How long does the super glue cyano take to harden? (2025, July 10). Colle 21. Retrieved from [Link]

-

Medical-Grade Cyanoacrylates: A Game Changer for Medical Device Manufacturing. (2024, September 10). Retrieved from [Link]

-

High Temperature Resistant Cyanoacrylate Adhesives. (2021, January 14). Permabond. Retrieved from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

-

DSC Analysis of Polymers | Thermal. (n.d.). EAG Laboratories. Retrieved from [Link]

-

How Long Do Instant Adhesives Take to Dry? A Guide for Manufacturers. (2025, October 11). INCURE INC. Retrieved from [Link]

-

DSC Analysis on Thermosets. (2023, February 19). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Differential Scanning Thermal Analysis in Polymeric Materials. (2021, March 12). AZoM.com. Retrieved from [Link]

-

04-AD-0294-EN Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. (n.d.). Shimadzu. Retrieved from [Link]

-

DSC analysis by SPECIFIC POLYMERS. (n.d.). Retrieved from [Link]

-

Cyanolit® Fast bonding with cyanoacrylate adhesives. (n.d.). UniFlip.com. Retrieved from [Link]

Sources

- 1. ellsworth.com [ellsworth.com]

- 2. US20200407596A1 - Cyanoacrylic adhesive compositions with improved resistance to high temperatures - Google Patents [patents.google.com]

- 3. High-Heat Super Glue: A Professional's Guide - INCURE INC. [incurelab.com]

- 4. dm.henkel-dam.com [dm.henkel-dam.com]

- 5. chenso.com [chenso.com]

- 6. flipflashpages.uniflip.com [flipflashpages.uniflip.com]

- 7. permabond.com [permabond.com]

- 8. permabond.com [permabond.com]

- 9. How Long Do Instant Adhesives Take to Dry? A Guide for Manufacturers - INCURE INC. [incurelab.com]

- 10. shimadzu.com [shimadzu.com]

- 11. sci-cult.com [sci-cult.com]

- 12. torontech.com [torontech.com]

- 13. eag.com [eag.com]

- 14. azom.com [azom.com]

- 15. DSC analysis by SPECIFIC POLYMERS [specificpolymers.com]

Application Note: Preparation of Allyl 2-Cyanoacrylate Nanoparticles for Drug Delivery

[1]

Introduction & Scientific Rationale

Poly(alkyl cyanoacrylate) (PACA) nanoparticles have served as a cornerstone in colloidal drug delivery since their development by Couvreur et al. in the late 1970s.[1] While n-butyl (PBCA) and iso-octyl (POCA) cyanoacrylates are widely recognized for their biocompatibility and ability to cross the blood-brain barrier, Allyl 2-Cyanoacrylate (ACA) offers a distinct chemical advantage: the presence of a double bond in the side chain.

This allyl group introduces the potential for post-polymerization cross-linking and alters the hydrophobicity profile, influencing both drug entrapment efficiency and the polymer's degradation rate. However, the high reactivity of the cyanoacrylate monomer requires precise control over the polymerization environment to prevent bulk solidification and ensure the formation of discrete, monodisperse nanoparticles.

The "Acidic Brake" Mechanism

The critical scientific insight for this protocol is the pH-dependent anionic polymerization . Cyanoacrylates polymerize instantly upon contact with nucleophiles (bases), including hydroxide ions (

-

At Neutral pH (7.0):

is high. Polymerization is uncontrolled and instantaneous, resulting in large, useless aggregates. -

At Acidic pH (2.0 - 3.0):